molecular formula C8H11F2IN2O B2823246 1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856047-77-2

1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2823246
CAS RN: 1856047-77-2
M. Wt: 316.09
InChI Key: NTPVLKBEPQAYIC-UHFFFAOYSA-N
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Description

The compound “1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The difluoromethyl, iodo, and isopropoxymethyl groups attached to the pyrazole ring can significantly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring followed by the introduction of the difluoromethyl, iodo, and isopropoxymethyl groups. Difluoromethylation processes often involve the use of difluoromethylation reagents and can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the difluoromethyl, iodo, and isopropoxymethyl groups. These groups can affect the compound’s electronic structure, which in turn influences its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present. For example, the difluoromethyl group is known to participate in various types of reactions, including nucleophilic, electrophilic, and radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is volatile, it could pose inhalation risks. If it is reactive, it could pose risks related to chemical burns or reactions .

properties

IUPAC Name

1-(difluoromethyl)-4-iodo-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2IN2O/c1-5(2)14-4-7-6(11)3-12-13(7)8(9)10/h3,5,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPVLKBEPQAYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole

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